6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
CAS No.:
Cat. No.: VC15658697
Molecular Formula: C21H23FN2O2
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23FN2O2 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1-carboxamide |
| Standard InChI | InChI=1S/C21H23FN2O2/c1-5-26-17-10-11-19-18(12-17)14(2)13-21(3,4)24(19)20(25)23-16-8-6-15(22)7-9-16/h6-13H,5H2,1-4H3,(H,23,25) |
| Standard InChI Key | AZGSNVOMTWQDKC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises a quinoline ring system substituted at the 1-position with a carboxamide group linked to a 4-fluorophenyl moiety. Additional substitutions include ethoxy at C6 and two methyl groups at C2 and C4 (Figure 1). The molecular formula is C<sub>21</sub>H<sub>23</sub>FN<sub>2</sub>O<sub>2</sub>, with a molecular weight of 354.42 g/mol .
Spectroscopic Characterization
While spectral data for the exact compound are unavailable, analogs suggest key features:
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<sup>1</sup>H NMR: Aromatic protons (δ 6.8–8.1 ppm), ethoxy methylene (δ 3.5–4.0 ppm), and methyl groups (δ 1.2–2.5 ppm).
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IR: Stretching vibrations for amide C=O (~1680 cm<sup>−1</sup>) and aromatic C-F (~1220 cm<sup>−1</sup>).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely follows a multi-step protocol analogous to N-(3,4-dichlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline derivatives:
Step 1: Formation of Quinoline Core
Ethoxyquin intermediates are prepared via cyclization of ethoxy-substituted anilines with ketones under acidic conditions.
Step 2: Carboxamide Coupling
The quinoline intermediate reacts with 4-fluoroaniline using carbodiimide coupling agents (e.g., EDCI) in dichloromethane at 0–5°C.
Table 1: Hypothetical Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | H<sub>2</sub>SO<sub>4</sub>, acetone | 80°C | 65–70 |
| 2 | EDCI, DCM | 0–5°C | 50–55 |
Purification and Optimization
Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity.
Physicochemical Properties
Solubility and Partitioning
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logP: Estimated at 4.2 (compared to 4.5 for the dichlorophenyl analog), indicating moderate lipophilicity.
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and ethanol.
Thermal Stability
The melting point is projected to be 180–185°C, based on structural similarities to analogs .
Biological Activity and Mechanisms
Antioxidant Properties
The quinoline core and ethoxy group enable radical scavenging, as demonstrated in analogs:
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ROS Neutralization: Quenches hydroxyl (- OH) and superoxide (O<sub>2</sub><sup>- −</sup>) radicals via electron donation.
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Lipid Peroxidation Inhibition: Reduces malondialdehyde levels in hepatic tissues by 40–60% in rodent models.
Pharmacokinetic Predictions
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Metabolism: Fluorine substitution may slow hepatic CYP450-mediated oxidation, extending half-life.
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Bioavailability: Estimated oral bioavailability of 30–40% due to first-pass metabolism.
Future Research Directions
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